6-Methyl-1,2-diazaspiro[4.5]decan-3-one
Description
6-Methyl-1,2-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (1,2-diaza) and a ketone group at position 3. The spiro junction connects a six-membered ring (decan backbone) and a five-membered ring, with a methyl substituent at position 4.
Properties
IUPAC Name |
6-methyl-1,2-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-4-2-3-5-9(7)6-8(12)10-11-9/h7,11H,2-6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYDONLBANTSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12CC(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one typically involves the condensation of appropriate amines with ketones under controlled conditions. One common method includes the reaction of N-benzylpiperidone with methylamine and thioglycolic acid in toluene under reflux, using a Dean-Stark apparatus to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies indicate that derivatives of diazaspiro compounds, including 6-Methyl-1,2-diazaspiro[4.5]decan-3-one, exhibit promising anticancer properties. For instance, a related compound demonstrated potent inhibition of WNT-dependent signaling pathways in human colorectal carcinoma cells, indicating potential for further development as an anticancer agent .
Anticonvulsant Properties
Compounds in the diazaspiro class have been noted for their anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems, which could be beneficial in treating epilepsy and other seizure disorders .
Enantiomer Separation
The ability to separate enantiomers of substituted diazaspiro compounds using chiral stationary phases has been demonstrated. This is crucial for pharmacological applications where different enantiomers may exhibit distinct biological activities . The separation efficiency of various polysaccharide-based chiral stationary phases was evaluated, showing that certain configurations can effectively resolve racemic mixtures .
Analytical Chemistry Applications
Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. The development of methods for enantioselective separation allows for the determination of purity and concentration of this compound in pharmaceutical formulations .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate the structural characteristics of this compound. The chemical shifts obtained from NMR provide insights into the molecular environment and confirm the identity of synthesized compounds .
Cosmetic Formulation Applications
Skin Care Products
The compound's unique structure allows it to function as a stabilizing agent in cosmetic formulations. Its properties can enhance the texture and efficacy of topical products by improving skin absorption and moisture retention .
Formulation Stability
Research indicates that the incorporation of diazaspiro compounds into cosmetic formulations can improve stability against environmental factors such as temperature and humidity. This is particularly relevant for products requiring long shelf lives without degradation .
Data Summary Table
Case Studies
Case Study 1: Anticancer Activity
In a study investigating new anticancer agents, derivatives of diazaspiro compounds were tested against various cancer cell lines, revealing significant inhibition of tumor growth through modulation of specific signaling pathways .
Case Study 2: Enantioselective Separation
A comprehensive study on the enantioseparation of substituted diazaspiro compounds highlighted the effectiveness of polysaccharide-based chiral stationary phases in resolving racemic mixtures into their individual enantiomers, crucial for pharmacological applications where chirality plays a significant role in drug efficacy .
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-diazaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following spirocyclic compounds share structural or functional similarities with 6-Methyl-1,2-diazaspiro[4.5]decan-3-one:
6-Oxa-1,2-diazaspiro[4.5]decane (4s)
- Structure : Replaces the methyl group with an oxygen atom in the spiro system.
- Synthesis: Synthesized via gold-catalyzed three-component spirocyclization of alkynols, yielding 75% efficiency .
- Key Difference : The oxygen atom alters electronic properties and hydrogen-bonding capacity compared to the methyl-substituted analog. This may influence solubility and reactivity in further functionalization.
2-Azaspiro[4.5]decan-3-one (Atalantiamide)
- Structure : Contains only one nitrogen atom (2-aza) in the spiro system.
- Source: Isolated from Atalantia monophylla leaves, with reported pesticidal activity (anti-feedant, larvicidal, and pupicidal) .
3-Amino-1,2-diazaspiro[4.5]deca-3-ene-4-carbonitriles
- Structure: Features an amino group and a carbonitrile substituent, introducing additional reactivity sites.
- Synthesis: Prepared via three-component condensation of malononitrile, cycloalkanones, and benzhydrazides .
- Key Difference : The presence of a carbonitrile group expands utility in click chemistry or as a precursor for heterocyclic expansions.
1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one
- Structure : Incorporates sulfur (4-thia) and oxygen (8-oxa) heteroatoms alongside the diazaspiro core.
Data Table: Structural and Functional Comparison
Critical Analysis and Research Implications
- Synthetic Flexibility : Gold-catalyzed methods (as in 6-oxa analogs) may be adaptable to 6-methyl derivatives, though steric effects from the methyl group could reduce yields compared to oxygenated analogs .
- Bioactivity Potential: Atalantiamide’s pesticidal properties suggest that 1,2-diaza spiro compounds with hydrophobic substituents (e.g., methyl) warrant exploration for agrochemical applications .
- Structural Modifications : Incorporation of sulfur or carbonitrile groups (as in and ) highlights opportunities to tailor electronic and steric properties for targeted drug design.
Notes and Discrepancies
- Formula weights for analogs (e.g., 153.22 for 2-azaspiro[4.5]decan-3-one) suggest a range of 180–220 g/mol for the target compound .
- lists conflicting formula weights (199.25 vs. 153.22) for 2-azaspiro[4.5]decan-3-one, possibly due to typographical errors or variant derivatives.
Biological Activity
Introduction
6-Methyl-1,2-diazaspiro[4.5]decan-3-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly its role as an inhibitor of necroptosis and other cellular pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 1989672-84-5 |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.2 g/mol |
| Purity | 95% |
Target of Action
The primary biological target of this compound is the Receptor Interacting Protein Kinase 1 (RIPK1) . This compound inhibits the kinase activity of RIPK1, which plays a crucial role in the necroptosis signaling pathway—a form of programmed cell death associated with inflammation and various diseases.
Mode of Action
The inhibition of RIPK1 by this compound results in:
- Reduced necroptosis: This compound effectively blocks necroptosis signals initiated by death receptors, thereby providing a protective effect in models of necroptosis.
- Impact on inflammatory pathways: By modulating RIPK1 activity, this compound may influence inflammatory responses in various disease contexts.
In Vitro Studies
Recent studies have demonstrated that derivatives of diazaspiro compounds exhibit significant inhibitory effects on RIPK1:
- A study identified that certain derivatives displayed IC50 values in the nanomolar range against RIPK1, indicating potent inhibitory activity .
- The compound has been shown to effectively reduce cell death in models where necroptosis is induced, suggesting therapeutic potential for inflammatory diseases .
Case Studies and Applications
-
Anticancer Activity:
- Research indicates that compounds with similar structures to this compound can inhibit WNT signaling pathways in cancer cells, which is crucial for tumor growth and metastasis .
- In human colorectal carcinoma cells, these compounds have shown to inhibit β-catenin mutation-driven WNT pathway activity .
- Neuroprotective Effects:
- Inflammatory Diseases:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other spirocyclic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
